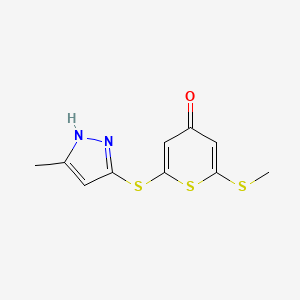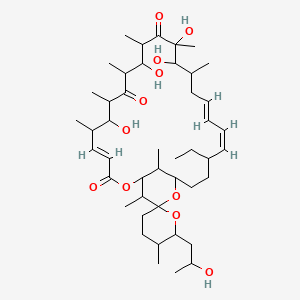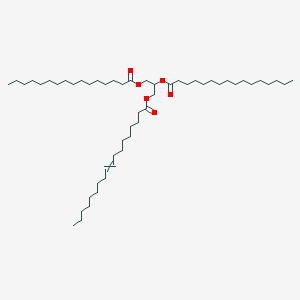
N-(1-Deoxy-D-fructos-1-yl)-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Deoxy-D-fructos-1-yl)-L-leucine is an Amadori compound, which is a type of compound formed during the Maillard reaction. This reaction occurs between reducing sugars and amino acids, leading to the formation of various compounds that contribute to the flavor, color, and aroma of foods. This compound is specifically formed from the reaction between D-fructose and L-leucine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-leucine typically involves the Maillard reaction. This reaction starts with the condensation of the carbonyl group of D-fructose with the amino group of L-leucine, forming a Schiff base. This intermediate then undergoes an Amadori rearrangement to form the final product, this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by controlling the reaction conditions such as temperature, pH, and the presence of catalysts. Vacuum dehydration has been shown to be an effective method to promote the formation of Amadori compounds, including this compound .
化学反应分析
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-leucine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the specific reagents and conditions used .
科学研究应用
N-(1-Deoxy-D-fructos-1-yl)-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of Amadori compounds.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting certain enzymes.
Industry: It is used in the food industry to enhance flavor and aroma in processed foods .
作用机制
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-leucine involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s effects are mediated through hydrogen bonding and other interactions with the target molecules .
相似化合物的比较
N-(1-Deoxy-D-fructos-1-yl)-L-leucine is similar to other Amadori compounds, such as:
- N-(1-Deoxy-D-fructos-1-yl)-glycine
- N-(1-Deoxy-D-fructos-1-yl)-histidine
- N-(1-Deoxy-D-fructos-1-yl)-arginine
These compounds share a similar structure, with the primary difference being the amino acid component.
属性
分子式 |
C12H23NO7 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[[(2R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t7-,8+,9?,10?,12+/m0/s1 |
InChI 键 |
ZVFBUGZJZNDPOS-RAEIDRSQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC[C@@]1(C(C([C@@H](CO1)O)O)O)O |
规范 SMILES |
CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)

![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)





